4,6-Dibromo-2,1,3-benzoxadiazole
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Overview
Description
4,6-Dibromo-2,1,3-benzoxadiazole is a heterocyclic compound with the molecular formula C6H2Br2N2O It is characterized by the presence of two bromine atoms at the 4 and 6 positions on a benzoxadiazole ring
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as a precursor for the synthesis of other compounds .
Molecular Mechanism
It is known that the compound can be used in the synthesis of other compounds, but the specific interactions it has with biomolecules, enzymes, and its effects on gene expression are not documented .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dibromo-2,1,3-benzoxadiazole can be synthesized through the bromination of 2,1,3-benzoxadiazole. The process involves the use of bromine in the presence of iron as a catalyst. The reaction typically proceeds as follows:
- Dissolve 2,1,3-benzoxadiazole in a suitable solvent such as acetic acid.
- Add bromine dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours to ensure complete bromination.
- Filter the reaction mixture to remove any solid impurities.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine addition rate, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2,1,3-benzoxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Phenols and Arenethiols: React with this compound to form 4-aryloxy-6-bromo-2,1,3-benzoxadiazoles or 4-arylthio-6-bromo-2,1,3-benzoxadiazoles.
Sodium Azide: Used in the synthesis of isomeric 6-aryloxy-4-bromo-2,1,3-benzoxadiazoles.
Major Products
- 4-Aryloxy-6-bromo-2,1,3-benzoxadiazoles
- 4-Arylthio-6-bromo-2,1,3-benzoxadiazoles
Scientific Research Applications
4,6-Dibromo-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex organic molecules.
- Biology : Investigated for its potential biological activities and interactions with biomolecules.
- Medicine : Explored for its potential use in drug development and therapeutic applications.
- Industry : Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 4,6-dibromo-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The bromine atoms on the benzoxadiazole ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 4,7-Dibromo-2,1,3-benzoselenadiazole
- 4,7-Dibromo-2,1,3-benzothia(selena,oxa)diazoles
Uniqueness
4,6-Dibromo-2,1,3-benzoxadiazole is unique due to the specific positioning of the bromine atoms on the benzoxadiazole ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4,6-dibromo-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWZUAXJZKSULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NON=C21)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-56-2 |
Source
|
Record name | 4,6-dibromo-2,1,3-benzoxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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